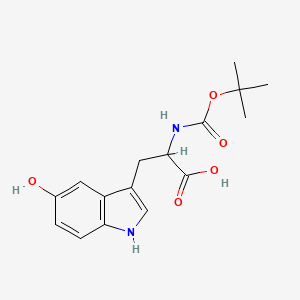

Boc-5-hydroxy-DL-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives is a topic of interest in the field of peptide chemistry due to their potential applications in drug delivery systems. In the first study, Nα-Boc-L-tryptophan was utilized to create amphiphilic BAB triblock copolymers, specifically poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp). These were synthesized through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG. The study aimed to explore the self-assembly behavior of these copolymers for drug delivery applications, noting that varying the hydrophobic block length affected the size of aggregates and critical micelle concentration .

Molecular Structure Analysis

The molecular structure of Nα-Boc-L-tryptophan plays a significant role in the self-assembly and secondary structure formation of the synthesized copolymers. The presence of t-Boc protected L-tryptophan in the copolymers leads to the preferential formation of α-helix secondary structures through hydrogen bonding. This structural characteristic is crucial as it could help in controlling drug release when used in drug delivery vehicles. Additionally, the indole rings of tryptophan could potentially stabilize drugs in the hydrophobic core through π–π interactions .

Chemical Reactions Analysis

In the second study, the synthesis of (S)-5,6-Dibromo-tryptophan derivatives is reported. These derivatives are of interest due to their presence in bioactive natural compounds. The synthesis pathway begins with 6-Br-isatin as the starting material, followed by selective bromination, BH3 reduction, and alkylation with Ser-OH. The optical resolution of the racemic mixture was achieved through enzymatic de-acetylation, and the final step involved Nα-Boc protection of the optically pure S form to yield Nα-Boc-(S)-5,6-dibromo-tryptophan. Although this study does not directly discuss Nα-Boc-L-tryptophan, it provides insight into the chemical reactions and methodologies that could be applicable to the synthesis and modification of Boc-protected tryptophan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by their molecular structure and the presence of protective groups. The studies highlight the importance of the hydrophobic block length in determining the physical properties of the copolymers, such as aggregate size and micelle formation. The chemical properties, such as the ability to form α-helix secondary structures and engage in π–π interactions, are also determined by the molecular structure of the Boc-protected tryptophan. These properties are essential for the potential application of these derivatives in drug delivery systems, where controlled release and drug stabilization are critical .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Applications

Boc-5-hydroxy-DL-tryptophan and its derivatives are pivotal in the synthesis of various bioactive compounds. For instance, selective labeling techniques like the synthesis of [3-14C]-L-tryptophan and 5′-hydroxy-[3-14C]-L-tryptophan using chemical and multienzymatic methods have been detailed, providing essential tools for biochemical and medical research (Winnicka & Kańska, 2009). Similarly, research on the synthesis of (S)-5,6-Dibromo-tryptophan derivatives for peptide chemistry underscores the significance of tryptophan derivatives in synthesizing biologically relevant compounds (Mollica et al., 2011).

Biocompatible and Smart Materials

The controlled polymerization of methacrylate monomers with a chiral tryptophan moiety has led to the creation of biocompatible fluorescent cationic chiral polymers. These polymers exhibit smart pH-responsiveness and have potential applications in siRNA delivery, demonstrating the versatility of tryptophan derivatives in developing advanced materials with medical applications (Roy et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-hydroxy-DL-tryptophan | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.